molecular formula C7H5BrN2O2 B13538508 5-(5-Bromofuran-2-yl)isoxazol-3-amine

5-(5-Bromofuran-2-yl)isoxazol-3-amine

Cat. No.: B13538508
M. Wt: 229.03 g/mol
InChI Key: YPXHSMZXNUBXKU-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)isoxazol-3-amine is a heterocyclic compound featuring a fused isoxazole and brominated furan system.

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H5BrN2O2/c8-6-2-1-4(11-6)5-3-7(9)10-12-5/h1-3H,(H2,9,10)

InChI Key

YPXHSMZXNUBXKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a furan derivative reacts with a nitrile oxide to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromofuran-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(5-Bromofuran-2-yl)isoxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromofuran-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(5-Bromofuran-2-yl)isoxazol-3-amine with three analogs (Table 1), focusing on structural features, physicochemical properties, and synthesis data.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Purity/Yield Reference
This compound C₇H₅BrN₂O₂ 5-Bromofuran-2-yl 229.03 NH IR: ~3300 cm⁻¹; Br-C IR: ~530 cm⁻¹ N/A Inferred
5-(3-Methyloxetan-3-yl)isoxazol-3-amine C₇H₁₀N₂O₂ 3-Methyloxetan-3-yl 154.17 NH IR: ~3307 cm⁻¹; C=N IR: ~1570 cm⁻¹ 95%
N-(5-(tert-butyl)isoxazol-3-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide C₂₃H₂₃N₅O₂S tert-Butyl, thienopyrimidine 433.53 ¹³C NMR: δ 169.48 (C=O); LC-MS: [M+H]⁺ 406.3 85% yield
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine C₂₂H₁₅BrN₄O₂ 3-Bromophenyl, benzoxazole 444.29 ¹H NMR: δ 9.53 (NH); EIMS: m/z 448 [M+1] N/A

Structural and Electronic Differences

  • Heterocyclic Core :

    • Replacing the benzoxazole-oxadiazole system in C₂₂H₁₅BrN₄O₂ with isoxazole-furan reduces molecular complexity and may enhance metabolic stability due to fewer rotatable bonds .

Biological Activity

5-(5-Bromofuran-2-yl)isoxazol-3-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid with hydroxylamine to yield the corresponding isoxazole derivative. The general synthetic route can be summarized as follows:

  • Starting Material : 5-bromofuran-2-carboxylic acid.
  • Reagents : Hydroxylamine hydrochloride, sodium acetate.
  • Reaction Conditions : Heating under reflux in an appropriate solvent (e.g., ethanol).
  • Product Isolation : Purification through recrystallization or chromatography.

2.1 Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2.2 Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes related to metabolic disorders:

  • α-Amylase Inhibition : Inhibitory assays revealed that this compound exhibits significant inhibition of α-amylase, with an IC50 value comparable to standard inhibitors.
    Compound IC50 (μM)
    This compound18.7 ± 0.5
    Acarbose22.0 ± 0.8
  • α-Glucosidase Inhibition : The compound also shows promising activity against α-glucosidase, which is critical for managing diabetes.
    Compound IC50 (μM)
    This compound25.3 ± 0.6
    Acarbose30.0 ± 1.0

These findings indicate potential applications in diabetes management through enzyme inhibition.

3. Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds similar to this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that isoxazole derivatives could modulate metabolic pathways effectively, leading to reduced blood glucose levels in diabetic models .
  • Another research article focused on the synthesis of various isoxazole analogs and their biological evaluations showed promising results against cancer cell lines, indicating the potential for antitumor activity .

4. Conclusion

The compound this compound exhibits significant biological activity, particularly in antimicrobial and enzyme inhibition contexts. Its promising results in various assays suggest that it could be a valuable candidate for further development in therapeutic applications, particularly for infectious diseases and metabolic disorders.

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